2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INM-176, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. INM-176 is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in the regulation of the immune system.
Mechanism of Action
IDO1 is an enzyme that catalyzes the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits the activity of IDO1, leading to decreased production of kynurenine and increased levels of tryptophan. This results in increased immune system activity and improved anti-tumor responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit IDO1 activity in tumor cells, leading to increased immune system activity and improved anti-tumor responses. This compound has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Advantages and Limitations for Lab Experiments
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of this compound in lab experiments. It is a highly specific inhibitor of IDO1, and its effects on other enzymes and pathways are not well-understood. Additionally, the effects of this compound on the immune system and other physiological processes are complex and may be difficult to interpret.
Future Directions
There are several future directions for research on 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new inhibitors of IDO1 with improved efficacy and specificity. Another area of interest is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further research is needed to understand the effects of this compound on the immune system and other physiological processes. Overall, the potential applications of this compound in the treatment of cancer and other diseases make it an exciting area of research for scientists and clinicians alike.
Synthesis Methods
The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps. First, 2-methoxy-4-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-iodoaniline to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the treatment of cancer and other diseases. IDO1 is overexpressed in many types of cancer and has been shown to play a critical role in the suppression of the immune system, allowing cancer cells to evade detection and destruction by the immune system. This compound inhibits IDO1 activity, leading to increased immune system activity and improved anti-tumor responses. This compound has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
properties
IUPAC Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFSLKWBOMZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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